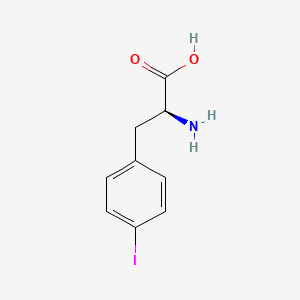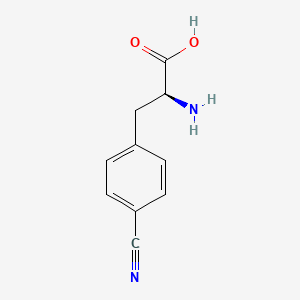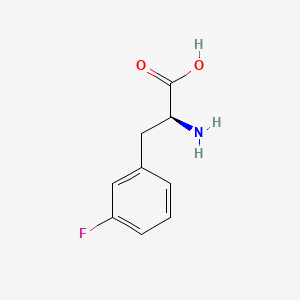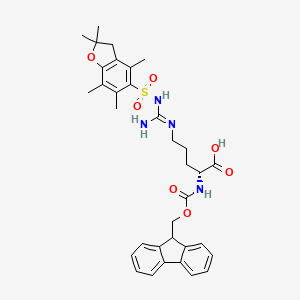
Fmoc-D-Arg(Pbf)-OH
描述
Fmoc-D-Arg(Pbf)-OH: is a derivative of the amino acid arginine, specifically the D-isomer, which is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain of the guanidino group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-D-Arg(Pbf)-OH is extensively used in the synthesis of peptides and proteins, particularly in SPPS.
Biology:
Protein Engineering: It is used in the design and synthesis of modified proteins for studying protein function and interactions.
Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of therapeutic agents, including antimicrobial and anticancer peptides.
Industry:
作用机制
Target of Action
Fmoc-D-Arg(Pbf)-OH is primarily used in the field of peptide synthesis . Its main target is the peptide chain that is being synthesized. The compound plays a crucial role in adding the D-arginine amino acid residue to the C-terminal of the peptide .
Mode of Action
The compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . During this process, the Fmoc group (9-fluorenylmethoxycarbonyl) serves as a temporary protecting group for the amino group of the D-arginine residue . The Pbf group (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) protects the guanidine group of the D-arginine residue . These protecting groups prevent unwanted side reactions during the synthesis process .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the peptide synthesis pathway . The compound is added to the growing peptide chain in a stepwise manner, with each addition followed by the removal of the Fmoc protecting group . This allows for the controlled elongation of the peptide chain .
Result of Action
The result of the action of this compound is the successful incorporation of the D-arginine residue into the peptide chain . This contributes to the formation of the desired peptide with the correct sequence of amino acid residues .
Action Environment
The action of this compound is influenced by several environmental factors. These include the pH and temperature of the reaction, the presence of other reagents, and the specific conditions of the peptide synthesis process . For example, the removal of the Fmoc protecting group typically requires basic conditions . Additionally, the stability of the compound and the efficiency of the peptide synthesis process can be affected by these factors .
生化分析
Biochemical Properties
Fmoc-D-Arg(Pbf)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is removed by base treatment, typically using piperidine, to expose the amino group for subsequent coupling reactions. The Pbf group remains intact during these steps, protecting the arginine side chain from undesired reactions. This selective protection and deprotection process ensures the accurate assembly of peptide sequences .
Cellular Effects
The effects of this compound on cellular processes are primarily observed during peptide synthesis. The compound itself does not directly influence cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using this compound can have significant effects on cells. These peptides can act as signaling molecules, enzyme inhibitors, or therapeutic agents, depending on their sequence and structure. The accurate synthesis of these peptides is essential for studying their biological functions and potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its role in protecting the arginine side chain during peptide synthesis. The Fmoc group is removed by base treatment, exposing the amino group for coupling reactions. The Pbf group remains intact, preventing unwanted side reactions involving the arginine side chain. This selective protection ensures the accurate assembly of peptide sequences. The final deprotection step involves the removal of the Pbf group, typically using trifluoroacetic acid, to yield the desired peptide .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or high temperatures. The temporal effects on cellular function are primarily related to the peptides synthesized using this compound. These peptides can have long-term effects on cellular processes, depending on their stability and degradation rates. In vitro and in vivo studies are essential for understanding these long-term effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily observed through the peptides synthesized using this compound. Different dosages of these peptides can have varying effects on biological systems. Low doses may have minimal effects, while higher doses can lead to significant biological responses. It is essential to determine the optimal dosage for therapeutic applications to avoid potential toxic or adverse effects. Studies in animal models help establish these dosage thresholds and understand the compound’s safety profile .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases during the synthesis process. These interactions are crucial for the accurate assembly of peptide sequences. The metabolic flux and metabolite levels can be influenced by the efficiency of these enzymatic reactions. Understanding these pathways is essential for optimizing peptide synthesis and ensuring the desired biological activity of the synthesized peptides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. The compound is transported to the site of peptide synthesis, where it interacts with enzymes and other biomolecules involved in the process. The localization and accumulation of this compound can influence the efficiency of peptide synthesis and the quality of the final product. Understanding these transport mechanisms is essential for optimizing peptide synthesis protocols .
Subcellular Localization
The subcellular localization of this compound is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the cytoplasm. The compound’s activity and function are influenced by its localization within these compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, ensuring its proper function during peptide synthesis. Understanding these localization mechanisms is crucial for optimizing the synthesis process and achieving the desired peptide sequences .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Pbf)-OH typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of D-arginine is protected using the Pbf group. This is achieved by reacting D-arginine with 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is then protected using the Fmoc group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-arginine are reacted with the protecting groups in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pbf group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS) and water.
Coupling Reactions: Fmoc-D-Arg(Pbf)-OH can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in SPPS.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; TFA, TIPS, and water for Pbf removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products:
Deprotection: D-arginine with free amino and guanidino groups.
Coupling: Peptides with D-arginine residues.
相似化合物的比较
Fmoc-L-Arg(Pbf)-OH: The L-isomer of arginine with similar protecting groups.
Fmoc-D-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis with different protecting groups.
Uniqueness:
Stereochemistry: The D-isomer of arginine provides different biological properties compared to the L-isomer.
Protecting Groups: The combination of Fmoc and Pbf groups offers stability and ease of removal, making Fmoc-D-Arg(Pbf)-OH particularly useful in SPPS.
属性
IUPAC Name |
(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICLNKVURBTKV-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673966 | |
| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187618-60-6 | |
| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187618-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Fmoc-D-Arg(Pbf)-OH in the solid-phase synthesis of desmopressin?
A1: this compound is a protected form of D-arginine, a crucial amino acid in the desmopressin peptide sequence.
Q2: How does the solid-phase synthesis method described in the paper improve upon previous methods for desmopressin production?
A2: The paper highlights that traditional air liquid-phase oxidation methods for desmopressin synthesis, often relying on iodine as an oxidizing agent, have drawbacks []. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


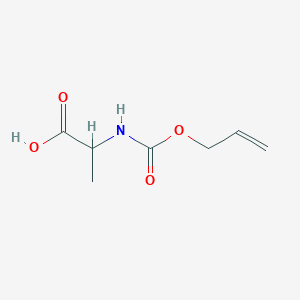
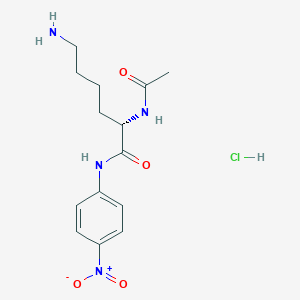
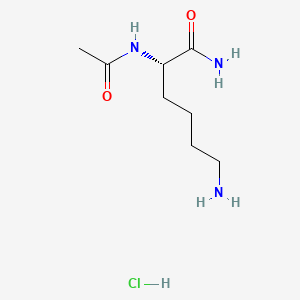
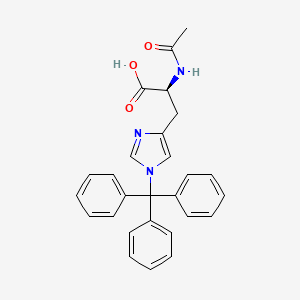

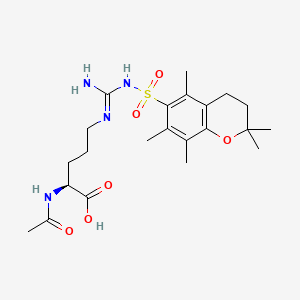

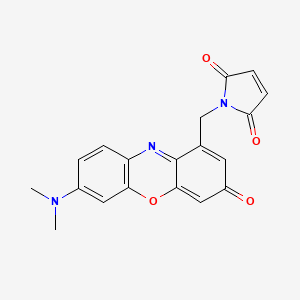

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)
